molecular formula C₄H₁₈CuN₄O₂ B126731 Komeen CAS No. 14552-35-3

Komeen

Cat. No.: B126731
CAS No.: 14552-35-3
M. Wt: 217.76 g/mol
InChI Key: WATCRQGYOIZIHC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Komeen is a copper-based compound primarily utilized as an aquatic herbicide for controlling invasive plant species such as Egeria densa (Brazilian waterweed). Its applications are documented in environmental management programs, particularly in the Sacramento/San Joaquin Delta, where it is applied to mitigate the ecological disruption caused by excessive plant growth . Toxicological studies classify this compound as a moderately toxic compound, with a reported oral LD₅₀ of 527 mg/kg in male rats and 462 mg/kg in female rats (for K-Tea, a related formulation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Komeen can be synthesized by reacting copper(II) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve copper(II) sulfate in water to form a clear blue solution.
  • Add ethylenediamine to the solution while stirring continuously.
  • Adjust the pH of the solution to around 9-10 using sodium hydroxide.
  • The reaction mixture is then heated to around 60-70°C for several hours.
  • The resulting product is filtered and washed with water to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and pH adjustment helps in maintaining consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Komeen undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to form copper(I) complexes.

    Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products Formed

Scientific Research Applications

Efficacy Against Target Species

Komeen is effective against a range of aquatic plants, including:

  • Invasive Weeds : Hydrilla, Eurasian watermilfoil, and water hyacinth.
  • Algae : Filamentous algae like Cladophora and Pithophora.
  • Other Aquatic Plants : Elodea, coontail, naiads, and various pondweeds.

The effective concentration for controlling sensitive species typically ranges from 0.1 to 1.0 parts per million (ppm) of metallic copper . The herbicide requires a minimum contact time of 3 to 24 hours for effective control .

Application Environments

This compound is suitable for use in various aquatic environments:

  • Freshwater Lakes
  • Ponds
  • Fish Hatcheries
  • Irrigation Systems
  • Ornamental Water Features

It is particularly noted for its effectiveness in hard water conditions where other herbicides may fail .

Comparative Analysis with Other Herbicides

This compound's unique formulation allows it to maintain effectiveness across varying water chemistries. Below is a comparison table highlighting this compound alongside other common aquatic herbicides:

Compound NameActive IngredientTarget WeedsUnique Features
This compoundCopper EthylenediamineHydrilla, Eurasian watermilfoilEffective in hard water; selective toxicity
DiquatDiquat dibromideBroadleaf weeds and algaeFast-acting contact herbicide
EndothallEndothallSubmersed aquatic weedsSystemic herbicide
FlumioxazinFlumioxazinVarious aquatic weedsResidual activity in sediment
ImazapyrImazapyrPerennial and annual weedsSoil-residual activity
Copper SulfateCopper(II) sulfateBroad-spectrum algicideLess selective than this compound

Case Studies and Research Findings

Research has demonstrated this compound's effectiveness in various settings. For instance:

  • Efficacy Study in California : A study utilized hyperspectral remote sensing to evaluate the efficacy of this compound in controlling Egeria densa in the Sacramento-San Joaquin River Delta. Results indicated significant reductions in target weed populations post-treatment .
  • Field Trials : Field trials conducted in ornamental ponds showed that this compound effectively controlled hydrilla and other invasive species while maintaining ecological balance by minimizing impact on non-target organisms .

Mechanism of Action

The mechanism of action of Komeen involves the coordination of copper ions with ethylenediamine ligands. This coordination stabilizes the copper ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in electrochemical reduction processes, the compound acts as a catalyst by facilitating the transfer of electrons .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Copper Compounds

Chemical Properties and Structural Classification

Komeen is one of several copper-based compounds employed in agriculture and environmental management. Key structurally or functionally similar compounds include:

  • Copper hydroxide (Cu(OH)₂)
  • Copper oxychloride (3Cu(OH)₂·CuCl₂)
  • Copper sulfate pentahydrate (CuSO₄·5H₂O)
  • 8-Hydroxyquinoline copper (C₉H₆CuNO)
  • K-Tea copper (proprietary formulation)

These compounds share a common copper core but differ in counterions or ligands, which influence solubility, stability, and bioavailability. For instance, copper sulfate pentahydrate is highly water-soluble, enabling rapid action, whereas this compound and K-Tea likely employ organic ligands to enhance environmental persistence .

Table 1: Comparative Chemical Properties of Copper-Based Compounds

Compound Chemical Formula Purity (%) Primary Use
This compound Proprietary 96 Aquatic herbicide
Copper hydroxide Cu(OH)₂ 98 Fungicide, herbicide
Copper oxychloride 3Cu(OH)₂·CuCl₂ 95 Fungicide
Copper sulfate CuSO₄·5H₂O 99 Algaecide, soil amendment
8-Hydroxyquinoline Cu C₉H₆CuNO 97 Bactericide, fungicide

Table 2: Acute Oral Toxicity (LD₅₀) in Rodents

Compound Male Rats (mg/kg) Female Rats (mg/kg)
This compound (96%) 527
K-Tea (99%) 462
Copper sulfate 36 31
Copper hydroxide 1,000 1,500

Environmental Persistence and Ecological Impact

This compound’s environmental behavior is characterized by slower dissipation compared to ionic copper compounds like copper sulfate. Post-application studies in the Sacramento/San Joaquin Delta indicate that this compound residues persist longer in sediments, reducing the need for repeated treatments . In contrast, copper oxychloride degrades more rapidly but requires higher application frequencies .

Regulatory and Usage Guidelines

Regulatory frameworks for copper-based herbicides emphasize dosage limits and environmental monitoring. This compound’s application protocols are tailored to minimize water column copper concentrations, typically restricting use to ≤0.5 ppm in treated water bodies . Comparatively, copper sulfate is subject to stricter regulations due to its higher toxicity and mobility.

Biological Activity

Komeen is a copper-based herbicide primarily used for the control of submerged and floating aquatic plants. Its active ingredient, copper, exhibits significant biological activity against various aquatic species, making it a valuable tool in aquatic weed management. This article explores the biological activity of this compound, including its efficacy, application methods, and safety considerations.

This compound acts as an algaecide and herbicide by releasing copper ions into the water, which disrupts cellular processes in target organisms. The mechanism involves:

  • Disruption of Photosynthesis : Copper interferes with chlorophyll production and photosynthetic efficiency in aquatic plants.
  • Cell Membrane Damage : The presence of copper ions can lead to oxidative stress, resulting in cell membrane rupture and subsequent cell death.
  • Inhibition of Growth : Exposure to this compound at effective concentrations inhibits the growth of sensitive species, leading to their decline in populations.

Target Species

This compound is effective against a variety of aquatic plants and algae. The following table summarizes its target species and their sensitivity to copper:

Species Type Sensitivity
Hydrilla (Hydrilla verticillata)Submerged plantHigh
Brazilian elodea (Egeria densa)Submerged plantHigh
Eurasian watermilfoil (Myriophyllum spicatum)Submerged plantModerate
Water hyacinth (Eichhornia crassipes)Floating plantHigh
Duckweed (Lemna spp.)Floating plantModerate
CladophoraFilamentous algaeHigh

Application Guidelines

This compound should be applied when target plants are actively growing to maximize efficacy. The recommended application rates range from 0.1 to 1.0 ppm as metallic copper, depending on the species targeted and water conditions. Key application methods include:

  • Surface Spray : Diluting this compound with water and applying it evenly across the surface.
  • Subsurface Application : Using weighted hoses or injection systems for deeper penetration.
  • Drip Systems : Particularly effective in flowing waters where immediate control is necessary.

Efficacy Studies

Studies have demonstrated this compound's effectiveness in various aquatic environments. For instance, research conducted in the Sacramento-San Joaquin River Delta highlighted its ability to control Egeria densa effectively, with significant reductions observed within 14 days post-treatment .

Case Study: Aquatic Plant Management

A study evaluated the use of hyperspectral remote sensing to assess this compound's efficacy in managing invasive aquatic plants. The findings indicated that:

  • This compound achieved over 80% control of target species within three weeks.
  • The treatment led to a noticeable reduction in biomass, improving water quality parameters such as dissolved oxygen levels.

Safety and Environmental Impact

While this compound is effective against target species, it poses risks to non-target aquatic organisms. Key safety considerations include:

  • Oxygen Depletion : Decomposition of treated vegetation can lead to oxygen loss, affecting fish and invertebrate populations.
  • Water Quality Monitoring : Regular monitoring is essential following treatment to ensure that dissolved oxygen levels remain within safe limits for aquatic life.

The EPA recommends not treating more than half of a water body at one time and allowing at least 14 days between applications to mitigate these risks .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to assess Komeen’s physicochemical properties?

  • Methodological Answer : Begin with a systematic characterization protocol, including spectral analysis (e.g., NMR, IR), chromatographic purity assays (HPLC), and thermal stability tests (DSC/TGA). Ensure reproducibility by documenting instrument calibration, solvent sources, and environmental conditions. For novel derivatives, follow IUPAC nomenclature and validate purity using ≥2 orthogonal methods (e.g., elemental analysis and mass spectrometry) .

Q. What strategies are effective for conducting a literature review on this compound’s known biological interactions?

  • Methodological Answer : Use structured frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define search terms. Leverage academic databases (PubMed, SciFinder) and filter results by study type (e.g., in vitro vs. in vivo). Create a matrix to catalog findings, noting methodologies, dosages, and conflicting results. Reference systematic review guidelines from Cochrane to minimize bias .

Q. How can researchers ensure accurate data collection in studies involving this compound’s bioactivity assays?

  • Methodological Answer : Implement triplicate measurements for dose-response curves (e.g., IC50/EC50) and include positive/negative controls. Use validated statistical tools (e.g., GraphPad Prism) for nonlinear regression analysis. Disclose raw data in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

  • Methodological Answer : Apply meta-analytic techniques to assess heterogeneity (e.g., I² statistic). Stratify data by experimental variables (e.g., cell lines, assay durations) and perform sensitivity analyses. Use tools like RevMan for forest plots to visualize effect sizes. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What methodological considerations are critical when integrating this compound data from heterogeneous sources (e.g., computational, in vitro, in vivo)?

  • Methodological Answer : Develop a harmonized data ontology to standardize terminology (e.g., "potency" defined as IC50 ± SEM). Use knowledge graphs to map relationships between this compound’s structural analogs and their bioactivities. Validate computational predictions (e.g., molecular docking) with wet-lab experiments, ensuring alignment in experimental conditions (pH, temperature) .

Q. How should researchers optimize synthetic protocols for this compound derivatives to balance yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via LC-MS to track byproducts. For scalability, conduct pilot-scale reactions and compare purity profiles using PCA (Principal Component Analysis) .

Q. What frameworks are suitable for evaluating the feasibility of novel this compound-based therapeutic hypotheses?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For feasibility, assess resource availability (e.g., synthetic accessibility, assay platforms). Use TRIPOD guidelines for predictive model validation and prioritize in vivo efficacy studies with translational endpoints (e.g., bioavailability, toxicity) .

Q. Data Management and Reproducibility

Q. How should researchers address inconsistencies in this compound’s spectroscopic data across publications?

  • Methodological Answer : Cross-reference spectral libraries (e.g., SDBS, PubChem) and validate peak assignments using isotopic labeling or 2D NMR (HSQC, HMBC). Publish raw spectral files in open repositories (e.g., Zenodo) and provide detailed acquisition parameters (solvent, field strength) .

Q. What practices enhance reproducibility in this compound-related pharmacological studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo experiments, reporting animal strain, dosing regimens, and randomization methods. Use blinded data analysis and pre-register protocols on platforms like OSF. Share code for computational workflows (e.g., GitHub) with version control .

Q. Tables for Methodological Reference

Research Aspect Recommended Tools/Techniques Key References
Physicochemical AnalysisNMR, HPLC, DSC/TGA
Bioactivity ValidationIC50/EC50 assays, SPR, in vivo models
Data IntegrationKnowledge graphs, PCA, RSM
Reproducibility StandardsFAIR principles, ARRIVE guidelines

Properties

IUPAC Name

copper;ethane-1,2-diamine;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATCRQGYOIZIHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H18CuN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52769-67-2 (Parent), 14552-35-3 (dihydroxide)
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID301014409
Record name Bis(ethylenediamine)copper dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen).
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

212 °F at 760 mmHg (approx.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

14552-35-3, 52769-67-2
Record name CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/485
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Komeen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(ethylenediamine)copper dihydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(ethylenediamine)copper dihydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethylenediamine copper(II) hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.